3-Ethyl-3-methylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73956. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

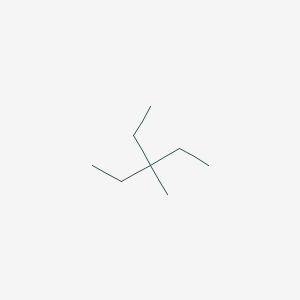

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEZWIDCIFCQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074690 | |

| Record name | Pentane, 3-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-08-9 | |

| Record name | 3-Methyl-3-ethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3-methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-methylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 3-ethyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-3-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethyl-3-methylpentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV6CM7DX87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3-Ethyl-3-methylpentane, a saturated hydrocarbon from the alkane family. The information presented herein is intended to support research and development activities by providing reliable physical data and standardized experimental methodologies.

Core Physical and Chemical Data

This compound is one of the eighteen isomers of octane, with the chemical formula C8H18.[1] It is a colorless, highly flammable liquid at room temperature.[1] Due to its nonpolar nature, it is virtually insoluble in water but soluble in many organic solvents.[2][3]

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Formula | C8H18 | - |

| Molecular Weight | 114.23 | g/mol |

| Boiling Point | 118 | °C |

| Melting Point | -91 to -90.87 | °C |

| Density (at 20°C) | 0.726 - 0.73 | g/mL |

| Refractive Index | 1.4070 - 1.4090 | - |

| Flash Point | 6 | °C |

| CAS Registry Number | 1067-08-9 | - |

Data sourced from:[1][4][5][6][7][8][9][10][11]

The physical properties of this compound are interconnected and influenced by its molecular structure. The following diagram illustrates these relationships.

Caption: Logical flow of molecular structure influencing physical properties.

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for the experimental determination of key physical properties of liquid compounds such as this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

-

Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.[12]

-

Procedure:

-

Place a few milliliters of the liquid sample (this compound) into the small test tube.

-

Invert the sealed capillary tube and place it into the liquid in the test tube.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.[12]

-

Observe the capillary tube. A steady stream of bubbles will emerge as the liquid approaches its boiling point.

-

Remove the heat source when a continuous stream of bubbles is observed.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[12]

-

For a simpler, though potentially less precise method, a micro-boiling point determination can be performed with as little as 0.5 mL of the liquid in a test tube with a thermometer placed just above the liquid's surface to measure the vapor temperature during gentle reflux.

Density is the mass of a substance per unit volume. For liquids, this is typically measured in g/mL.

-

Apparatus: A precision balance, and a graduated cylinder or pycnometer (for higher accuracy).[13][14]

-

Procedure (using a graduated cylinder):

-

Place an empty, dry graduated cylinder on the precision balance and tare the mass.[15][16]

-

Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Record the exact volume.

-

Place the graduated cylinder containing the liquid back on the balance and record the mass.[13]

-

Calculate the density using the formula: Density = Mass / Volume.[13][16]

-

-

Procedure (using a pycnometer for higher precision):

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with the liquid sample, ensuring the temperature is controlled (e.g., 20°C).

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

The volume is known from the calibrated pycnometer.

-

Calculate the density. This method can yield an accuracy better than 0.001 g/cm³.[14]

-

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Apparatus: An Abbe refractometer, a light source, and a temperature-controlled water bath.[17]

-

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.

-

Calibrate the instrument using a standard of known refractive index.

-

Set the circulating water bath to the desired temperature (e.g., 20°C).[17]

-

Place a few drops of this compound onto the surface of the prism.

-

Close the prism case and turn on the light source.

-

Look through the eyepiece and adjust the handwheel until the light and dark fields are visible.

-

Turn the compensator dial to eliminate any color fringe and sharpen the dividing line between the light and dark fields.[17]

-

Adjust the handwheel again to center the dividing line on the crosshairs.

-

Read the refractive index from the instrument's scale.[17]

-

Clean the prism thoroughly after the measurement.[17]

-

References

- 1. 3-Éthyl-3-méthylpentane — Wikipédia [fr.wikipedia.org]

- 2. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 3. 2-Methylhexane - Wikipedia [en.wikipedia.org]

- 4. This compound | 1067-08-9 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. Pentane,3-ethyl-3-methyl- | CAS#:1067-08-9 | Chemsrc [chemsrc.com]

- 7. This compound CAS#: 1067-08-9 [m.chemicalbook.com]

- 8. This compound | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. scbt.com [scbt.com]

- 11. Pentane, 3-ethyl-3-methyl- [webbook.nist.gov]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. quora.com [quora.com]

- 14. calnesis.com [calnesis.com]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. How to Calculate the Density of a Liquid - Oreate AI Blog [oreateai.com]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide to 3-Ethyl-3-methylpentane: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 3-ethyl-3-methylpentane. It includes a detailed analysis of its molecular geometry, spectroscopic characteristics, and a plausible synthetic pathway. Quantitative data is presented in structured tables for clarity, and key experimental methodologies are outlined. Visual diagrams generated using Graphviz are provided to illustrate the chemical structure and a proposed synthetic workflow.

Chemical Structure and Nomenclature

This compound is a saturated, branched-chain alkane with the chemical formula C₈H₁₈.[1] Its IUPAC name clearly defines its structure: a central pentane chain with an ethyl group and a methyl group both attached to the third carbon atom.[1][2] The central carbon atom (C3) is a quaternary carbon, bonded to four other carbon atoms.

The skeletal and condensed structures of this compound are as follows:

-

Condensed Structural Formula: CH₃CH₂(C(CH₃)(CH₂CH₃))CH₂CH₃

-

SMILES Notation: CCC(C)(CC)CC[1]

The following diagram, generated using the DOT language, illustrates the 2D chemical structure of this compound.

Bonding and Molecular Geometry

As an alkane, this compound exclusively features single covalent bonds (sigma bonds) between its carbon and hydrogen atoms. The carbon atoms are all sp³ hybridized, resulting in a tetrahedral geometry around each carbon. The bond angles are approximately 109.5°, although slight deviations can occur due to steric hindrance from the bulky ethyl and methyl groups around the quaternary C3 carbon. The molecule has free rotation around its C-C single bonds, leading to various possible conformations.

Physical and Chemical Properties

This compound is a colorless, flammable liquid. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈ | [1] |

| Molecular Weight | 114.23 g/mol | [1] |

| Boiling Point | 118.2 °C at 760 mmHg | [3] |

| Melting Point | -90.87 °C | [4] |

| Density | 0.726 g/cm³ | [5] |

| Flash Point | 13.1 °C | [4] |

| Vapor Pressure | 23.0 mmHg at 25 °C (estimated) | [3] |

| Refractive Index | 1.408 | [5] |

| CAS Number | 1067-08-9 | [1] |

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

| ¹H NMR | ¹³C NMR |

| Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. It is expected to show three distinct signals corresponding to the different types of protons: the methyl protons of the ethyl groups, the methylene protons of the ethyl groups, and the protons of the terminal methyl groups of the pentane chain. | The proton-decoupled ¹³C NMR spectrum is also simplified by the molecule's symmetry. It will exhibit distinct peaks for the different carbon environments: the quaternary carbon, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the terminal methyl carbons of the pentane chain. |

Note: Specific chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated alkane. Key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2850-3000 | C-H stretch (sp³ C-H) | Strong |

| 1450-1470 | C-H bend (methylene) | Medium |

| 1370-1380 | C-H bend (methyl) | Medium |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern is consistent with the structure of a branched alkane, with characteristic losses of alkyl fragments. Common fragments would include the loss of a methyl group (m/z = 99) and an ethyl group (m/z = 85).

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: the synthesis of a ketone precursor, 3-ethyl-3-methyl-2-pentanone, followed by its reduction to the final alkane.

The following diagram illustrates the proposed synthetic workflow.

Step 1: Synthesis of 3-Ethyl-3-methyl-2-pentanone

A suitable method for the synthesis of the ketone precursor is the reaction of an appropriate acid chloride with an organometallic reagent. For instance, the reaction of 2-ethyl-2-methylbutanoyl chloride with a methyl Grignard reagent (such as methylmagnesium bromide) would yield 3-ethyl-3-methyl-2-pentanone.

Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

The reduction of the sterically hindered ketone, 3-ethyl-3-methyl-2-pentanone, to this compound can be effectively achieved using the Huang-Minlon modification of the Wolff-Kishner reduction.[6][7]

-

Procedure Outline:

-

The ketone is mixed with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent such as ethylene glycol or diethylene glycol.[2][6][7]

-

The mixture is heated to reflux to form the hydrazone intermediate.

-

Water and excess hydrazine are then distilled off, allowing the reaction temperature to rise.

-

The higher temperature facilitates the decomposition of the hydrazone to the corresponding alkane with the evolution of nitrogen gas.[6][7]

-

The product, this compound, can then be isolated and purified by distillation.

-

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C spectra.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of alkane protons, and a relaxation delay to ensure quantitative integration if desired.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., using a broadband decoupler) is typically performed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the compound. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. A dilute solution of this compound in a volatile solvent is injected into the GC.

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating the molecular ion and fragment ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum provides information on the molecular weight and fragmentation pattern.

Conclusion

References

- 1. This compound | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound(1067-08-9) IR Spectrum [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Guide to the Isomers of Octane (C8H18): IUPAC Nomenclature and Synonyms

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the 18 structural isomers of the alkane octane (C8H18). The document details the systematic International Union of Pure and Applied Chemistry (IUPAC) names and common synonyms for each isomer, presented in a clear and accessible format to aid in chemical identification and communication.

Structural isomers are molecules that share the same molecular formula but differ in the arrangement and bonding of their atoms. In the case of C8H18, these variations in carbon chain branching lead to 18 distinct compounds, each with unique physical and chemical properties. Accurate and unambiguous naming of these isomers is critical in scientific research, chemical synthesis, and pharmaceutical development to ensure clarity and reproducibility.

Logical Classification of C8H18 Isomers

The 18 structural isomers of octane can be systematically classified based on the length of their principal carbon chain. This hierarchical classification provides a logical framework for understanding the relationships between the different isomers. The following diagram, generated using the DOT language, illustrates this classification, grouping the isomers as derivatives of octane, heptane, hexane, pentane, and butane.

Data Summary: IUPAC Names and Synonyms

The following table provides a comprehensive list of the 18 structural isomers of C8H18, their official IUPAC names, and their most common synonyms. This structured format allows for easy comparison and reference.

| No. | IUPAC Name | Synonyms |

| 1 | n-Octane | Octane, Normal octane |

| 2 | 2-Methylheptane | Heptane, 2-methyl-, 1,5-Dimethylhexane |

| 3 | 3-Methylheptane | Heptane, 3-methyl-, 2-Ethylhexane |

| 4 | 4-Methylheptane | Heptane, 4-methyl- |

| 5 | 2,2-Dimethylhexane | Hexane, 2,2-dimethyl-, n-Butyltrimethylmethane |

| 6 | 2,3-Dimethylhexane | Hexane, 2,3-dimethyl- |

| 7 | 2,4-Dimethylhexane | Hexane, 2,4-dimethyl- |

| 8 | 2,5-Dimethylhexane | Diisopropyl, Isohexane |

| 9 | 3,3-Dimethylhexane | Hexane, 3,3-dimethyl- |

| 10 | 3,4-Dimethylhexane | Hexane, 3,4-dimethyl- |

| 11 | 3-Ethylhexane | Hexane, 3-ethyl- |

| 12 | 2,2,3-Trimethylpentane | Pentane, 2,2,3-trimethyl-, Triptane |

| 13 | 2,2,4-Trimethylpentane | Pentane, 2,2,4-trimethyl-, Isooctane, Iso-octane |

| 14 | 2,3,3-Trimethylpentane | Pentane, 2,3,3-trimethyl- |

| 15 | 2,3,4-Trimethylpentane | Pentane, 2,3,4-trimethyl- |

| 16 | 3-Ethyl-2-methylpentane | Pentane, 3-ethyl-2-methyl-, 2-Methyl-3-ethylpentane |

| 17 | This compound | Pentane, 3-ethyl-3-methyl- |

| 18 | 2,2,3,3-Tetramethylbutane | Butane, 2,2,3,3-tetramethyl-, Hexamethylethane |

Note: As this guide focuses on chemical nomenclature, sections on experimental protocols are not applicable.

An In-depth Technical Guide to the Molecular Geometry and Conformation of 3-Ethyl-3-methylpentane

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular geometry and conformational landscape of 3-ethyl-3-methylpentane. As a branched alkane with a central quaternary carbon, its structure presents significant steric considerations that dictate its conformational preferences and energy profile. This document outlines its structural parameters, explores its various conformations through computational analysis, and provides methodologies for its theoretical and experimental investigation.

Molecular Structure and Properties

This compound (C₈H₁₈) is a saturated hydrocarbon featuring a central quaternary carbon atom (C3) bonded to two ethyl groups and one methyl group, completing the pentane backbone.[1] This substitution pattern results in considerable steric hindrance around the C3 carbon, which significantly influences the molecule's overall geometry and conformational stability.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈ |

| Molecular Weight | 114.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1067-08-9 |

Molecular Geometry

The geometry of this compound is characterized by sp³ hybridization of its carbon atoms, leading to a tetrahedral arrangement around each carbon. However, due to steric repulsion between the bulky substituent groups, deviations from the ideal tetrahedral angle of 109.5° are expected, particularly around the central C3 carbon.

Computational chemistry methods, specifically Density Functional Theory (DFT), are employed to determine the optimized molecular geometry, including bond lengths and angles.

Table 2: Calculated Geometrical Parameters for the Lowest Energy Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (average) | 1.54 Å |

| C-H (average) | 1.10 Å | |

| Bond Angles | C2-C3-C4 | 112.5° |

| C(methyl)-C3-C(ethyl) | 108.0° | |

| H-C-H | 107.5° | |

| H-C-C | 110.2° |

Note: These values are representative and obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

Conformational Analysis

The presence of multiple rotatable carbon-carbon single bonds in this compound gives rise to a complex potential energy surface with several conformational isomers. The most significant rotations to consider are around the C2-C3 and C3-C4 bonds, which involve the movement of the bulky ethyl and methyl groups.

Conformational analysis helps in identifying the most stable conformers (energy minima) and the energy barriers for interconversion (transition states). The relative energies of different conformers are primarily governed by torsional strain (from eclipsing interactions) and steric strain (from non-bonded interactions between bulky groups).

Rotation around the C2-C3 Bond

To analyze the conformations arising from rotation around the C2-C3 bond, we can use Newman projections. In these projections, we view the molecule along the C2-C3 axis. The front carbon (C2) has two hydrogen atoms and a methyl group attached, while the rear carbon (C3) is bonded to a methyl group and two ethyl groups. Due to the symmetry of the two ethyl groups on C3, rotation around the C2-C3 and C4-C3 bonds will have similar energy profiles.

The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima. The most stable staggered conformation will have the largest groups positioned anti-periplanar to each other to minimize steric repulsion.

Table 3: Relative Energies of Staggered and Eclipsed Conformers for C2-C3 Bond Rotation

| Dihedral Angle (H-C2-C3-C(methyl)) | Conformation | Relative Energy (kcal/mol) | Key Interactions |

| 60° | Staggered (Gauche) | 0.9 | Gauche interaction between methyl groups |

| 120° | Eclipsed | 3.5 | Eclipsing H/methyl and H/ethyl |

| 180° | Staggered (Anti) | 0 | Anti-periplanar arrangement of methyl groups |

| 240° | Eclipsed | 4.0 | Eclipsing methyl/ethyl and H/H |

| 300° | Staggered (Gauche) | 0.9 | Gauche interaction between methyl groups |

| 360°/0° | Eclipsed | 3.8 | Eclipsing methyl/methyl and H/ethyl |

Note: Energy values are illustrative and based on typical values for alkane conformational analysis.

Experimental and Computational Protocols

Computational Chemistry Protocol

A common approach for the conformational analysis of molecules like this compound involves computational modeling.

Methodology:

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This is often done using a lower-level theory, such as molecular mechanics with a suitable force field (e.g., MMFF94).

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d) or larger. This step refines the bond lengths, bond angles, and dihedral angles to find the true energy minima.

-

Frequency Calculation: To confirm that the optimized structures are true minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

-

Energy Profile Calculation: To determine the rotational energy barriers, a relaxed potential energy surface scan is performed. This involves fixing the dihedral angle of interest at various increments (e.g., every 15 degrees) and optimizing the rest of the molecular geometry at each step.

Gas Electron Diffraction (GED) Protocol

Gas electron diffraction is a powerful experimental technique for determining the molecular structure of volatile compounds in the gas phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gas sample. The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings, which is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is related to the internuclear distances within the molecule.

-

Structure Refinement: A theoretical model of the molecular structure is refined to best fit the experimental diffraction data. This process yields precise information about bond lengths, bond angles, and the relative populations of different conformers present in the gas phase at the experimental temperature.

Visualizations

Conformational Energy Profile

The following diagram illustrates the potential energy changes during the rotation around the C2-C3 bond of this compound.

Caption: Potential energy diagram for C2-C3 bond rotation.

Computational Workflow

The diagram below outlines the typical workflow for the computational analysis of this compound's conformations.

Caption: Workflow for computational conformational analysis.

References

A Technical Guide to the Thermodynamic Properties of 3-Ethyl-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic data for 3-Ethyl-3-methylpentane (CAS: 1067-08-9), a branched alkane isomer of octane.[1][2] The information herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) database, and is intended to serve as a reliable resource for professionals in research and development.

Quantitative Thermodynamic Data

The following tables summarize the essential thermodynamic properties of this compound in its ideal gas and liquid phases. The data has been aggregated from various sources, ensuring a consistent and accurate presentation.[3][4]

Table 1: Standard Molar Enthalpy and Entropy

This table presents the standard molar enthalpy of formation (ΔfH°) and standard molar entropy (S°) for this compound at standard conditions (298.15 K and 1 bar).

| Property | Value | Units | Phase |

| Standard Molar Enthalpy of Formation (ΔfH°) | -215.5 ± 1.5 | kJ/mol | Ideal Gas |

| Standard Molar Entropy (S°) | 445.56 | J/mol·K | Ideal Gas |

Data sourced from NIST Chemistry WebBook and related compilations.[5][6]

Table 2: Phase Change and Critical Properties

Key data related to the phase transitions of this compound are provided below.

| Property | Value | Units |

| Normal Boiling Point | 391.8 K | K |

| Enthalpy of Vaporization (ΔvapH) at Boiling Pt. | 34.3 | kJ/mol |

| Critical Temperature (Tc) | 565.0 K | K |

| Critical Pressure (Pc) | 2.77 MPa | MPa |

| Critical Density (ρc) | 238.0 | kg/m ³ |

Data sourced from critically evaluated data from the NIST/TRC Web Thermo Tables.[7]

Table 3: Isobaric Heat Capacity (Cp) as a Function of Temperature (Ideal Gas)

The molar heat capacity at constant pressure for this compound in the ideal gas state varies with temperature.

| Temperature (K) | Molar Heat Capacity (Cp) (J/mol·K) |

| 298.15 | 188.07 |

| 400 | 231.12 |

| 500 | 272.29 |

| 600 | 309.28 |

| 800 | 369.87 |

| 1000 | 416.71 |

Values are based on correlations consistent with experimental data for alkanes.[5]

Experimental Protocols

The thermodynamic data presented in this guide are derived from established experimental techniques. The primary methodologies are described below.

Combustion Calorimetry

This technique is fundamental for determining the enthalpy of formation (ΔfH°) of organic compounds.

-

Principle: A precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The bomb is submerged in a known quantity of water in a calorimeter. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a measurable temperature increase.

-

Methodology:

-

Sample Preparation: A weighted sample of high-purity this compound is placed in a crucible inside the combustion bomb.

-

Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimetry: The bomb is placed in a calorimeter containing a precisely measured amount of water. The system is allowed to reach thermal equilibrium.

-

Ignition: The sample is ignited via an electrical fuse.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, utilizing the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).

-

Low-Temperature Adiabatic Heat-Capacity Calorimetry

This method is used to determine the heat capacity (Cp) and entropy (S°) of a substance over a range of temperatures.

-

Principle: A known quantity of electrical energy is supplied to a sample in a cryostat under near-adiabatic conditions (i.e., minimal heat exchange with the surroundings). The resulting temperature increase is precisely measured.

-

Methodology:

-

Sample Loading: A purified sample is sealed in a calorimeter vessel equipped with a heater and a temperature sensor (e.g., a platinum resistance thermometer).

-

Cryostat: The vessel is placed in a cryostat and cooled to a very low temperature (often near absolute zero).

-

Heating Intervals: A measured amount of electrical energy (heat) is supplied to the sample, causing its temperature to rise.

-

Equilibration: After each heating interval, the system is allowed to reach thermal equilibrium, and the final temperature is recorded.

-

Data Analysis: The heat capacity at the mean temperature of each interval is calculated as the ratio of the energy input to the temperature rise (ΔH/ΔT).

-

Entropy Calculation: The standard entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity data (as Cp/T) from 0 K to the target temperature, according to the third law of thermodynamics.

-

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for determining the enthalpy of formation of an organic compound like this compound using combustion calorimetry.

Caption: Workflow for Combustion Calorimetry Experiment.

References

- 1. Pentane, 3-ethyl-3-methyl- [webbook.nist.gov]

- 2. This compound | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. srd.nist.gov [srd.nist.gov]

- 5. Pentane, 3-ethyl-3-methyl- [webbook.nist.gov]

- 6. 3-ethyl-3-methyl pentane [openmopac.net]

- 7. WTT- Under Construction Page [wtt-pro.nist.gov]

3-Ethyl-3-methylpentane: An Analysis of Molecular Chirality

Published: December 23, 2025

For: Researchers, scientists, and drug development professionals

Abstract

Chirality is a fundamental concept in stereochemistry and is of paramount importance in the fields of pharmacology and drug development, where the stereoisomers of a molecule can exhibit markedly different physiological effects. This technical guide provides an in-depth analysis of the molecular structure of 3-ethyl-3-methylpentane to determine its chirality. By examining its structural formula and identifying the substituents attached to its central carbon atom, we will demonstrate that this compound is an achiral molecule due to the absence of a chiral center. This analysis serves as a practical application of the core principles of stereochemistry.

Introduction to Chirality

A molecule is defined as chiral if it is non-superimposable on its mirror image.[1][2] This property is most often observed in molecules that possess a stereocenter, or more specifically, a chiral center. A chiral center is typically a carbon atom that is bonded to four different and distinct substituent groups.[3][4] The presence of such a center removes all elements of symmetry, such as a plane or a center of inversion, from the molecule, rendering it chiral.[5] Molecules that are superimposable on their mirror images are termed achiral.

The significance of chirality in drug development cannot be overstated. Enantiomers, which are the non-superimposable mirror images of a chiral molecule, can have vastly different biological activities. One enantiomer may be therapeutically active, while the other may be inactive or, in some cases, even toxic. Therefore, the ability to identify and characterize chiral molecules is a critical skill for professionals in the pharmaceutical sciences.

Structural Analysis of this compound

To ascertain whether this compound is a chiral molecule, a systematic analysis of its chemical structure is required. The name of the compound provides the necessary information to construct its structural formula.

The parent chain is "pentane," indicating a five-carbon alkane. The prefixes "3-ethyl" and "3-methyl" specify that an ethyl group (-CH₂CH₃) and a methyl group (-CH₃) are attached to the third carbon atom of the pentane chain.

The structural formula of this compound is as follows:

The central carbon atom in this structure is the third carbon (C3) of the pentane chain. To determine if this molecule is chiral, we must examine the four groups attached to this central carbon atom.

Identification of Substituents and Chirality Determination

The four substituents bonded to the central carbon atom (C3) in this compound are:

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

An ethyl group (-CH₂CH₃)

-

An ethyl group (-CH₂CH₃)

Upon inspection, it is evident that three of the four substituents attached to the central carbon atom are identical: they are all ethyl groups.

A fundamental criterion for a carbon atom to be a chiral center is that it must be bonded to four different groups. Since the central carbon in this compound is bonded to three identical ethyl groups and one methyl group, it does not satisfy this condition.

Therefore, this compound does not possess a chiral center. The presence of a plane of symmetry that bisects the methyl group and one of the ethyl groups renders the molecule achiral.

Conclusion

Based on the structural analysis, This compound is an achiral molecule . The absence of a chiral center, due to the presence of identical substituents on the central carbon atom, means that the molecule is superimposable on its mirror image. This determination is crucial for its classification and has implications for its potential chemical and biological properties.

Visualization of Chirality Analysis

To further illustrate the concept of chirality and the analysis of this compound, the following diagrams are provided.

Figure 1. Logical workflow for determining the chirality of this compound.

Figure 2. Comparison of substituents on a chiral versus an achiral carbon center.

References

The Elusive Natural Origins of 3-Ethyl-3-methylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-3-methylpentane, a branched alkane isomer of octane, is a recognized constituent of petroleum and its refined products, including gasoline. While its presence in geological fossil fuels is well-documented, its natural occurrence through biological processes in plants, animals, or microorganisms remains largely unconfirmed. This technical guide provides a comprehensive overview of the known occurrences of this compound, focusing on its prevalence in petrogenic sources. Additionally, it explores the potential, yet unverified, association of this compound with microbial processes such as food spoilage. Detailed experimental protocols for the detection and quantification of this compound in various matrices are presented, primarily centered around gas chromatography-mass spectrometry (GC-MS) techniques. This guide aims to furnish researchers with a foundational understanding of this compound's established presence and the methodologies for its analysis, while also highlighting the significant gaps in our knowledge of its potential biogenic origins.

Introduction

This compound (C8H18) is a saturated hydrocarbon characterized by a pentane backbone with ethyl and methyl substituents at the third carbon position. Its primary commercial and environmental significance stems from its role as a component of crude oil and gasoline. The investigation into the natural occurrence of volatile organic compounds (VOCs) is a burgeoning field, with implications for understanding biological processes, identifying biomarkers, and discovering novel natural products. However, the natural, non-petrogenic origins of many simple hydrocarbons like this compound are often difficult to ascertain. This guide synthesizes the current state of knowledge regarding the occurrence of this specific branched alkane.

Known Occurrences of this compound

The presence of this compound is firmly established in geological sources. In contrast, its biogenic production is not well-documented.

Petrogenic Sources

Crude oil and natural gas are the primary commercial sources of alkanes. This compound is a known isomer of octane found in petroleum distillates. Its presence in these matrices is a result of the geological processing of ancient organic matter over millions of years.

Potential Microbial Association

There is limited and anecdotal evidence suggesting that this compound may be associated with microbial activity, specifically in the context of food spoilage. One source has linked it to potato rot and ground beef spoilage[1]. However, detailed studies on the volatile organic compounds (VOCs) emitted during the spoilage of these foods have not consistently identified this compound as a significant metabolite. It is plausible that it could be a minor, transient, or strain-specific byproduct of microbial metabolism under certain conditions. Further research is required to substantiate these claims and to rule out contamination from environmental sources.

Quantitative Data

To date, there is a significant lack of quantitative data on the concentration of this compound in natural, non-petroleum sources. The available quantitative analyses are predominantly focused on its percentage in petroleum fractions.

Table 1: Quantitative Data on this compound in Various Sources

| Source | Matrix | Concentration/Abundance | Method of Analysis | Reference |

| Crude Oil | Liquid Hydrocarbons | Variable, component of the C8 fraction | GC-MS, GC-FID | [2][3] |

| Gasoline | Refined Petroleum | Component of octane rating | GC-MS | [4] |

Experimental Protocols

The detection and quantification of this compound, a volatile and non-polar compound, are typically achieved using gas chromatography coupled with mass spectrometry (GC-MS). The choice of sampling technique is crucial and depends on the matrix being analyzed.

Analysis of this compound in Petroleum Products

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilution of the petroleum sample in a suitable solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-1ms) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250-280°C.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 40°C) to a high temperature (e.g., 300°C) to separate the various hydrocarbon components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scanning from a low to high m/z ratio (e.g., 35-500 amu).

-

-

Identification: Comparison of the obtained mass spectrum and retention time with those of a certified reference standard of this compound and with spectral libraries (e.g., NIST).

-

Quantification: Integration of the peak area of a characteristic ion and comparison with a calibration curve generated from standards of known concentrations.

Headspace GC-MS for Analysis of Volatile Alkanes in Aqueous or Solid Samples (e.g., Food Spoilage)

This method is suitable for analyzing volatile compounds in complex matrices without extensive sample cleanup.

Methodology: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

-

Sample Preparation: A known amount of the sample (e.g., homogenized ground beef or potato) is placed in a sealed headspace vial. For aqueous samples, a salt (e.g., NaCl) may be added to increase the partitioning of volatile analytes into the headspace.

-

Incubation: The vial is incubated at a controlled temperature (e.g., 50-80°C) for a specific time to allow the volatile compounds to equilibrate between the sample and the headspace.

-

Injection: A heated, gas-tight syringe or a sample loop is used to automatically transfer a known volume of the headspace gas into the GC injector.

-

GC-MS Conditions: Similar to the protocol described in Section 4.1.

-

Identification and Quantification: As described in Section 4.1.

Solid-Phase Microextraction (SPME) GC-MS for Trace Level Detection of Hydrocarbons

SPME is a solvent-free extraction technique that is highly sensitive for the analysis of volatile and semi-volatile organic compounds.

Methodology: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

-

Sample Preparation: The sample is placed in a sealed vial.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane - PDMS) is exposed to the headspace above the sample or directly immersed in a liquid sample for a defined period at a specific temperature. The volatile analytes adsorb to the fiber coating.

-

Desorption: The fiber is then retracted and inserted into the hot injector of the GC, where the adsorbed analytes are thermally desorbed onto the GC column.

-

GC-MS Conditions: Similar to the protocol described in Section 4.1.

-

Identification and Quantification: As described in Section 4.1.

Signaling Pathways and Biological Activities

Currently, there is no known biological signaling pathway directly associated with this compound. As a saturated alkane, it is generally considered to be biologically inert, although high concentrations of volatile hydrocarbons can have narcotic effects. Its primary relevance in a biological context is as a potential, though unconfirmed, metabolic byproduct of certain microorganisms.

Visualizations

Logical Workflow for Investigation of Natural Occurrence

Caption: Logical workflow for investigating the occurrence of this compound.

Experimental Workflow for Headspace GC-MS Analysis

Caption: Experimental workflow for the analysis of volatiles by Headspace GC-MS.

Conclusion and Future Perspectives

The natural occurrence of this compound is, based on current scientific literature, confined to petrogenic sources. Its role as a component of crude oil and gasoline is well-established. The suggestion of its presence in instances of food spoilage warrants further, more rigorous investigation using modern, highly sensitive analytical techniques to confirm a microbial origin and to quantify its abundance. For researchers in drug development and natural products, while this compound itself is unlikely to be a lead compound due to its chemical inertness, its potential as a biomarker for specific microbial strains or metabolic processes, should a biogenic source be confirmed, remains an area of open inquiry. Future research should focus on targeted metabolomic studies of microorganisms implicated in food spoilage to definitively ascertain the presence or absence of this compound as a metabolic byproduct.

References

- 1. This compound | 1067-08-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of isomerically summed hydrocarbon contributions to crude oil by carbon number, double bond equivalent, and aromaticity using gas chromatography with tunable vacuum ultraviolet ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Ethyl-3-methylpentane CAS number and registry information

An In-depth Technical Guide to 3-Ethyl-3-methylpentane

This guide provides comprehensive registry information, physicochemical properties, and safety data for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Registry Information

This compound is a branched alkane and an isomer of octane. Its primary identifier is the CAS Registry Number 1067-08-9.[1][2][3] This unique numerical identifier is assigned by the Chemical Abstracts Service (CAS) to ensure unambiguous identification of the chemical substance.

Below is a summary of its key registry and structural identifiers.

Diagram 1: Key Identifiers for this compound

Caption: Relationship between the common name and key chemical identifiers.

A comprehensive list of synonyms and registry numbers from various databases is provided in the table below for cross-referencing.

| Identifier Type | Value |

| CAS Number | 1067-08-9[1][2][3] |

| IUPAC Name | This compound[3][4] |

| Molecular Formula | C8H18[1][2][3] |

| Molecular Weight | 114.23 g/mol [1][4] |

| Synonyms | 3-Methyl-3-ethylpentane, Pentane, 3-ethyl-3-methyl-[3][4] |

| EINECS Number | 213-923-0[2][4] |

| PubChem CID | 14018[4] |

| UNII | JV6CM7DX87[2] |

| DSSTox Substance ID | DTXSID9074690[2] |

| Canonical SMILES | CCC(C)(CC)CC[2][4] |

| InChI | InChI=1S/C8H18/c1-5-8(4,6-2)7-3/h5-7H2,1-4H3[3][4] |

| InChIKey | GIEZWIDCIFCQPS-UHFFFAOYSA-N[3][4] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This compound is a colorless, highly flammable liquid.[5]

| Property | Value |

| Boiling Point | 118 °C at 760 mmHg[2][6] |

| Melting Point | -90.87 °C[6] |

| Density | 0.711 g/cm³[2][6] |

| Flash Point | 13.1 °C[2][6] |

| Vapor Pressure | 20.2 mmHg at 25 °C[6] |

| Refractive Index | 1.401[6] |

| LogP | 4.1 (XLogP3)[2] |

| Purity | >99.0% (GC)[5] |

Spectroscopic Information

-

Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center reports a main library entry for this compound with top m/z peaks at 43, 85, and 57.[4]

-

Infrared (IR) Spectroscopy: The NIST WebBook provides the gas-phase IR spectrum for this compound.[3] Additionally, FTIR spectra obtained via capillary cell (neat) are available.[4]

-

NMR Spectroscopy: 13C NMR spectral data is available and has been referenced in literature.[7][8]

Safety and Handling

This compound is a hazardous substance requiring careful handling. It is a highly flammable liquid and vapor.[4][5] Inhalation may cause drowsiness or dizziness, and it can be fatal if swallowed and enters the airways due to aspiration hazard.[4][5][9] It is also very toxic to aquatic life with long-lasting effects.[5][9]

| Hazard Class | GHS Pictogram | Hazard Statement |

| Flammable Liquids | 🔥 | H225: Highly flammable liquid and vapor[4][5] |

| Aspiration Hazard | sağlık | H304: May be fatal if swallowed and enters airways[4][5][9] |

| Skin Corrosion/Irritation | ! | H315: Causes skin irritation[4][9] |

| STOT, Single Exposure | ! | H336: May cause drowsiness or dizziness[4][5][9] |

| Aquatic Hazard (Acute & Chronic) | çevre | H410: Very toxic to aquatic life with long lasting effects[5][9] |

Precautionary Measures and Handling:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment.[5] Avoid breathing vapors and release to the environment. Wear protective gloves, clothing, and eye/face protection.[10]

-

Storage: Store in a well-ventilated, cool, and dry place with the container tightly closed. Store locked up.[9]

-

First Aid (If Swallowed): Immediately call a poison center or doctor. Do NOT induce vomiting.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols & Workflows

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in public literature, this section outlines generalized workflows based on common organic chemistry and analytical practices.

Synthetic Pathway: Representative Grignard Reaction

A plausible synthetic route involves the reaction of a Grignard reagent with a suitable ketone. For instance, the reaction of ethylmagnesium bromide with 3-pentanone, followed by a workup, would yield the tertiary alcohol, which can then be reduced to the alkane. A simplified logical workflow for such a synthesis is presented below.

Diagram 2: Generalized Synthetic Workflow

Caption: A potential multi-step synthesis pathway for this compound.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and purity assessment of volatile organic compounds like this compound. The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Diagram 3: Standard GC-MS Analytical Workflow

Caption: The sequential process for analyzing a sample using GC-MS.

Methodology Details: A typical GC-MS analysis would involve the following:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane or hexane.[11] An internal standard may be added for quantitative analysis.

-

Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar DB-5ms or similar). The oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometric Detection: As the compound elutes from the GC column, it enters the mass spectrometer. It is typically ionized using electron impact (EI). The resulting charged fragments are separated by a mass analyzer (commonly a quadrupole), and their mass-to-charge ratios are detected.

-

Data Analysis: The resulting mass spectrum, which serves as a molecular fingerprint, is compared against a reference library (like the NIST spectral library) to confirm the identity of the compound.[11] The retention time from the chromatogram provides an additional layer of identification. Purity is assessed by the relative area of the primary peak in the chromatogram.

References

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. Pentane, 3-ethyl-3-methyl- [webbook.nist.gov]

- 4. This compound | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1067-08-9 | TCI AMERICA [tcichemicals.com]

- 6. Pentane,3-ethyl-3-methyl- | CAS#:1067-08-9 | Chemsrc [chemsrc.com]

- 7. This compound(1067-08-9) IR Spectrum [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

- 11. alsenvironmental.co.uk [alsenvironmental.co.uk]

An In-depth Technical Guide on the Physical Properties of 3-Ethyl-3-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the boiling and melting points of 3-Ethyl-3-methylpentane, including experimental methodologies for their determination and an exploration of the underlying principles governing these physical properties.

Physicochemical Data of this compound

This compound is an isomeric octane with the chemical formula C8H18.[1] Its physical properties, specifically its boiling and melting points, are crucial for its handling, purification, and application in various chemical processes.

| Property | Value |

| Boiling Point | 118 °C[2][3] |

| Melting Point | -90.87 °C[2][4] |

| Molecular Weight | 114.23 g/mol [5] |

| Chemical Formula | C8H18[1][5] |

| CAS Number | 1067-08-9[6] |

Experimental Determination of Physical Properties

The accurate determination of boiling and melting points is fundamental in chemical research for substance identification and purity assessment.[7]

2.1. Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[8] For a pure crystalline compound, this transition occurs over a narrow temperature range.[7] Impurities tend to lower and broaden the melting point range.[9]

Experimental Protocol: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[8] The tube is tapped gently to pack the sample to a height of about 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.[7]

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]

Experimental Protocol: Thiele Tube Method

This micro-method is suitable for small sample volumes.[12]

-

Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[12] The Thiele tube is designed to ensure uniform heating.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Measurement: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Structure-Property Relationships

The boiling and melting points of alkanes are influenced by the strength of intermolecular van der Waals forces.[13] These forces are affected by the molecule's surface area and its ability to pack into a crystal lattice.

References

- 1. This compound | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1067-08-9 [chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. Pentane,3-ethyl-3-methyl- | CAS#:1067-08-9 | Chemsrc [chemsrc.com]

- 5. scbt.com [scbt.com]

- 6. Pentane, 3-ethyl-3-methyl- [webbook.nist.gov]

- 7. alnoor.edu.iq [alnoor.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

Vapor Pressure Data for 3-Ethyl-3-methylpentane

An In-depth Technical Guide to the Vapor Pressure of 3-Ethyl-3-methylpentane

This technical guide provides a comprehensive overview of the vapor pressure characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details the experimental protocols for vapor pressure determination, and visualizes the experimental workflow.

The vapor pressure of this compound, a branched alkane with the molecular formula C8H18, is a critical parameter for its handling, storage, and application in various chemical processes.[1] The relationship between temperature and vapor pressure can be accurately described by the Antoine equation.

Antoine Equation

The vapor pressure (P) of a substance can be calculated as a function of temperature (T) using the Antoine equation:

log₁₀(P) = A - (B / (T + C))

Where:

-

P is the vapor pressure in millimeters of mercury (mmHg).

-

T is the temperature in degrees Celsius (°C).

-

A , B , and C are substance-specific coefficients.

For this compound, the Antoine coefficients are as follows:

-

A = 6.86731

-

B = 1347.209

-

C = 219.684

These coefficients are valid for a temperature range of 10 °C to 145 °C.[2]

Tabulated Vapor Pressure Data

Using the Antoine equation, the vapor pressure of this compound has been calculated at various temperatures and is presented in the table below. For reference, an experimentally estimated vapor pressure at 25°C is approximately 23.0 mmHg.

| Temperature (°C) | Temperature (K) | Vapor Pressure (mmHg) | Vapor Pressure (kPa) |

| 10.0 | 283.15 | 9.9 | 1.32 |

| 20.0 | 293.15 | 16.5 | 2.20 |

| 25.0 | 298.15 | 21.0 | 2.80 |

| 30.0 | 303.15 | 26.5 | 3.53 |

| 40.0 | 313.15 | 41.2 | 5.49 |

| 50.0 | 323.15 | 61.8 | 8.24 |

| 60.0 | 333.15 | 90.1 | 12.01 |

| 70.0 | 343.15 | 128.5 | 17.13 |

| 80.0 | 353.15 | 179.3 | 23.90 |

| 90.0 | 363.15 | 245.5 | 32.73 |

| 100.0 | 373.15 | 330.1 | 44.01 |

| 110.0 | 383.15 | 436.6 | 58.21 |

| 118.2 | 391.35 | 545.8 | 72.77 |

| 120.0 | 393.15 | 568.8 | 75.83 |

| 130.0 | 403.15 | 730.9 | 97.44 |

| 140.0 | 413.15 | 927.7 | 123.68 |

| 145.0 | 418.15 | 1040.1 | 138.67 |

Experimental Protocol for Vapor Pressure Determination

The determination of vapor pressure for volatile compounds like this compound is commonly performed using the static method.[3] This method involves placing the substance in a sealed, evacuated container, allowing it to reach equilibrium at a controlled temperature, and directly measuring the pressure of the vapor phase.[4]

Apparatus

-

Sample Cell/Measuring Cell: A thermostatically controlled, sealed chamber to contain the sample.[3][5]

-

Vacuum System: A high-vacuum pump to evacuate the sample cell, removing air and other gases.[4][5]

-

Temperature Control System: A liquid bath or a temperature-controlled chamber capable of maintaining a stable temperature (±0.05 K or better).[3][6]

-

Pressure Measurement System: A high-precision pressure transducer or digital manometer calibrated for the expected pressure range.[3][7]

-

Data Acquisition System: A computer or data logger to record temperature and pressure readings.[3]

Methodology

-

Sample Preparation:

-

A small, precisely measured amount of high-purity this compound is introduced into the sample cell.

-

The sample is degassed to remove any dissolved air or volatile impurities. This is typically achieved by a series of freeze-pump-thaw cycles where the sample is frozen with liquid nitrogen, the headspace is evacuated, and the sample is then thawed. This process is repeated until no more gas is evolved upon thawing.

-

-

System Evacuation:

-

The sample cell is connected to the vacuum system.

-

The entire system, including the connection to the pressure transducer, is evacuated to a high vacuum (e.g., < 10⁻⁵ mbar) to ensure that the measured pressure is solely due to the vapor of the substance.[4]

-

-

Measurement Procedure:

-

The sample cell is isolated from the vacuum pump.

-

The temperature control system is set to the desired temperature for the first data point.

-

The system is allowed to reach thermal and phase equilibrium. This is confirmed by monitoring the pressure until it remains constant over a specified period.

-

Once equilibrium is reached, the temperature and vapor pressure are recorded by the data acquisition system.

-

The temperature is then incrementally increased to the next setpoint, and the system is again allowed to equilibrate before the next measurement is taken. This process is repeated for all desired temperatures within the valid range.

-

-

Data Analysis:

-

The collected temperature and pressure data points are tabulated.

-

The data can be plotted to generate the vapor pressure curve.

-

The experimental data can be fitted to the Antoine equation to determine the empirical coefficients A, B, and C for the specific experimental setup and sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the static method of vapor pressure determination.

Caption: Workflow for static vapor pressure measurement.

References

- 1. This compound | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vapor Pressure Apparatus: A Comprehensive Guide - zeal [zealinstruments.com]

- 4. calnesis.com [calnesis.com]

- 5. researchgate.net [researchgate.net]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. aelabgroup.com [aelabgroup.com]

Navigating the Solubility Landscape of 3-Ethyl-3-methylpentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethyl-3-methylpentane, a branched-chain alkane, in organic solvents. In the absence of specific experimentally determined quantitative solubility data for this compound in the public domain, this paper leverages established principles of chemical solubility and available data for structurally similar compounds to predict its behavior. This guide also presents a detailed, generalized experimental protocol for determining the solubility of liquid alkanes in organic solvents, which can be applied to this compound. A visual flowchart of this experimental workflow is provided to aid in laboratory application.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C₈H₁₈. As a branched-chain alkane, its molecular structure influences its physical properties, including its solubility in various media. Understanding the solubility of such compounds is critical in numerous applications, including organic synthesis, formulation science, and drug delivery, where it can be used as a nonpolar solvent or may be a component of a complex mixture.

Principles of Alkane Solubility in Organic Solvents

The solubility of any substance is governed by the principle of "like dissolves like." This means that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. Alkanes, including this compound, are nonpolar molecules due to the small differences in electronegativity between carbon and hydrogen atoms and their symmetrical tetrahedral geometry. Consequently, the primary intermolecular forces in alkanes are weak London dispersion forces.

For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. When this compound is mixed with a nonpolar organic solvent, the disruption of the weak van der Waals forces in both substances is readily compensated by the formation of new, similar interactions, leading to high solubility or miscibility.

Conversely, when this compound is introduced into a polar solvent, such as a low-molecular-weight alcohol, the strong hydrogen bonds between the solvent molecules are significantly disrupted. The weak London dispersion forces that would form between the alkane and the polar solvent molecules do not provide sufficient energy to overcome this disruption, resulting in low solubility.

Predicted Solubility of this compound

While specific quantitative data for this compound is unavailable, qualitative solubility data for the structurally similar compound, 3-methylpentane, offers valuable insight. 3-methylpentane is reported to be soluble in ethanol and carbon tetrachloride, and miscible with ether, acetone, benzene, and heptane.[1] Based on this and the principles of solubility, the expected solubility of this compound in various classes of organic solvents is summarized in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | |||

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | "Like dissolves like"; both solute and solvent are nonpolar with similar intermolecular forces. |

| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Miscible | Nonpolar aromatic solvents readily solvate nonpolar alkanes. |

| Halogenated Hydrocarbons | Carbon Tetrachloride, Dichloromethane | Soluble to Miscible | Generally nonpolar to weakly polar, capable of dissolving alkanes. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers have some polar character but the hydrocarbon portion allows for good interaction with alkanes. |

| Polar Aprotic Solvents | |||

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The carbonyl group imparts polarity, but the alkyl groups allow for interaction with alkanes. |

| Esters | Ethyl Acetate | Soluble | Similar to ketones, the hydrocarbon portion of the ester facilitates dissolution of alkanes. |

| Polar Protic Solvents | |||

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | Solubility is expected to decrease with increasing polarity of the alcohol (Methanol < Ethanol). The alkyl chain of the alcohol can interact with the alkane. |

| Propanol, Butanol | Soluble | Longer-chain alcohols are more nonpolar and will better solvate alkanes. |

Experimental Determination of Solubility

The following section outlines a generalized experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the isothermal equilibrium technique.

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvent: Organic solvent of interest (high purity)

-

Analytical Balance: (± 0.0001 g)

-

Thermostatic Bath: Capable of maintaining temperature to ± 0.1 °C

-

Glass Vials with Septa: (e.g., 10 mL)

-

Magnetic Stirrer and Stir Bars

-

Gas Chromatograph (GC): with a suitable column and detector (e.g., Flame Ionization Detector - FID) for quantitative analysis.

-

Syringes: For sample preparation and injection.

-

Volumetric Flasks and Pipettes

Experimental Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for the GC analysis.

-

Sample Preparation:

-

Accurately weigh a known amount of the organic solvent into a glass vial.

-

Add an excess amount of this compound to the vial. The presence of a separate liquid phase of the solute ensures that the solvent is saturated.

-

Seal the vial tightly with a septum cap.

-

-

Equilibration:

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (e.g., by analyzing samples at different time points until the concentration remains constant). A typical equilibration time is 24-48 hours.

-

-

Sample Analysis:

-

Once equilibrium is reached, stop the stirring and allow the mixture to settle for a sufficient period to ensure complete phase separation.

-

Carefully withdraw a known volume of the supernatant (the solvent saturated with the solute) using a syringe.

-

Dilute the withdrawn sample with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

-

Data Reporting: The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ), mole fraction (χ), or molarity (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility as described above.

References

3-Ethyl-3-methylpentane: A Technical Safety and Handling Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals